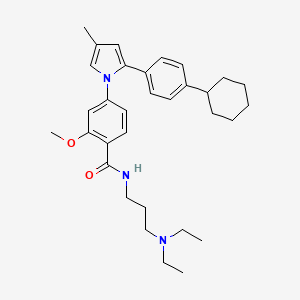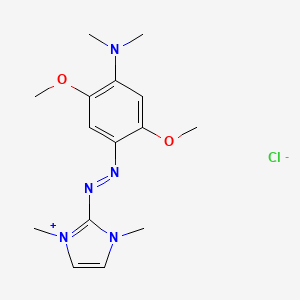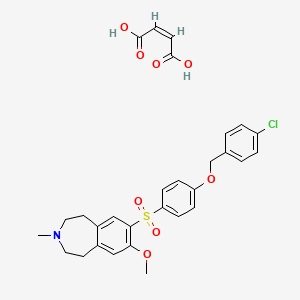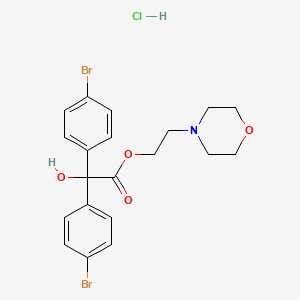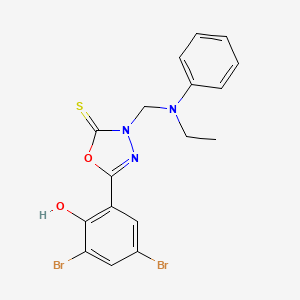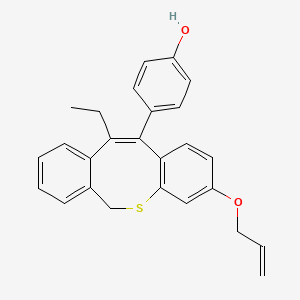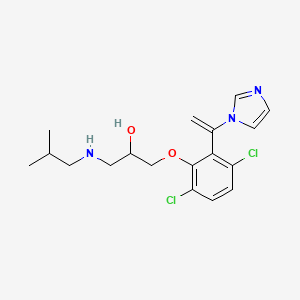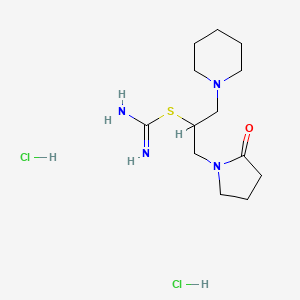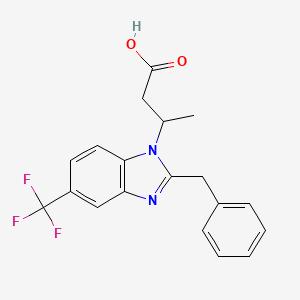
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-pyridylamino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-pyridylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the compound , the synthesis might involve:
Condensation Reaction: o-Phenylenediamine reacts with o-chlorophenoxyacetic acid under acidic conditions to form the benzimidazole core.
Substitution Reaction: The benzimidazole core is then reacted with 2-chloromethylpyridine in the presence of a base to introduce the pyridylamino group.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenoxy and pyridylamino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Benzimidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities in biological research.
Medicine
In medicine, benzimidazole derivatives are used in the development of drugs for various diseases. This compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.
作用機序
The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For this compound, the mechanism might include:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group.
2-Methylbenzimidazole: A derivative with a methyl group.
Uniqueness
The uniqueness of Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-pyridylamino)methyl)- lies in its specific functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
84138-37-4 |
|---|---|
分子式 |
C20H17ClN4O |
分子量 |
364.8 g/mol |
IUPAC名 |
N-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]pyridin-2-amine |
InChI |
InChI=1S/C20H17ClN4O/c21-15-7-1-4-10-18(15)26-13-20-24-16-8-2-3-9-17(16)25(20)14-23-19-11-5-6-12-22-19/h1-12H,13-14H2,(H,22,23) |
InChIキー |
GMTHXKRYZNVTGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CNC3=CC=CC=N3)COC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


